Cas no 14422-90-3 (3-Methyl-1,3-oxazolidine-2,4-dione)
3-Methyl-1,3-oxazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-1,3-oxazolidine-2,4-dione
- 2,4-Oxazolidinedione, 3-methyl-
- 3-Methyl-2,4-oxazolidindion
- 3-methyl-2,4-oxazolidinedione
- 3-Methyl-oxazolidin-2,4-dion
- 3-Methyl-oxazolidin-dion-(2,4)
- 3-methyloxazolidine-2,4-dione
- 3-methyl-oxazolidine-2,4-dione
- CTK0B3398
- FT-0686338
- SureCN5455984
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- MDL: MFCD22126130
- Inchi: 1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3
- InChI Key: SHZGPUUYVAWLLN-UHFFFAOYSA-N
- SMILES: O1C(N(C)C(C1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
3-Methyl-1,3-oxazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071365-1g |
3-Methyl-1,3-oxazolidine-2,4-dione |
14422-90-3 | 97% | 1g |
5331CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071365-500mg |
3-Methyl-1,3-oxazolidine-2,4-dione |
14422-90-3 | 97% | 500mg |
4258CNY | 2021-05-07 | |
| Chemenu | CM504826-1g |
3-Methyloxazolidine-2,4-dione |
14422-90-3 | 95% | 1g |
$203 | 2023-02-18 | |
| Chemenu | CM504826-5g |
3-Methyloxazolidine-2,4-dione |
14422-90-3 | 95% | 5g |
$603 | 2023-02-18 | |
| abcr | AB338785-500 mg |
3-Methyl-1,3-oxazolidine-2,4-dione, 97%; . |
14422-90-3 | 97% | 500 mg |
€215.40 | 2023-07-19 | |
| abcr | AB338785-1 g |
3-Methyl-1,3-oxazolidine-2,4-dione, 97%; . |
14422-90-3 | 97% | 1 g |
€315.00 | 2023-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071365-1g |
3-Methyl-1,3-oxazolidine-2,4-dione |
14422-90-3 | 97% | 1g |
5331.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071365-500mg |
3-Methyl-1,3-oxazolidine-2,4-dione |
14422-90-3 | 97% | 500mg |
4258.0CNY | 2021-07-13 | |
| abcr | AB338785-500mg |
3-Methyl-1,3-oxazolidine-2,4-dione, 97%; . |
14422-90-3 | 97% | 500mg |
€215.40 | 2024-06-08 | |
| abcr | AB338785-1g |
3-Methyl-1,3-oxazolidine-2,4-dione, 95%; . |
14422-90-3 | 95% | 1g |
€281.00 | 2025-04-21 |
3-Methyl-1,3-oxazolidine-2,4-dione Suppliers
3-Methyl-1,3-oxazolidine-2,4-dione Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-Methyl-1,3-oxazolidine-2,4-dione
Introduction to 3-Methyl-1,3-oxazolidine-2,4-dione (CAS No. 14422-90-3) and Its Applications in Modern Chemical Biology
3-Methyl-1,3-oxazolidine-2,4-dione (CAS No. 14422-90-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This bicyclic lactam derivative belongs to the oxazolidinone class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a methyl group at the 3-position and the presence of two carbonyl groups at the 2- and 4-positions contribute to its remarkable chemical versatility, making it a valuable scaffold for synthetic applications and biological investigations.
The compound’s significance stems from its ability to participate in various chemical transformations, including nucleophilic additions, cycloadditions, and ring-opening reactions. These properties have been exploited in the development of novel synthetic methodologies and in the design of bioactive molecules. Recent advancements in medicinal chemistry have highlighted the utility of 3-methyl-1,3-oxazolidine-2,4-dione as a key intermediate in the synthesis of pharmacologically relevant compounds.
In particular, the oxazolidinone core has been extensively studied for its role in drug discovery. Its rigid bicyclic structure can mimic natural product scaffolds, providing a scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, derivatives of 3-methyl-1,3-oxazolidine-2,4-dione have been explored as inhibitors of enzymes involved in inflammatory pathways. The compound’s ability to form stable complexes with biological targets makes it an attractive candidate for developing small-molecule modulators.
Recent research has also demonstrated the potential of 3-methyl-1,3-oxazolidine-2,4-dione in the development of novel antimicrobial agents. The oxazolidinone moiety is known to disrupt bacterial cell wall synthesis by inhibiting key enzymes such as D-alanine carboxylase. This mechanism has been leveraged to design compounds with potent activity against multidrug-resistant bacterial strains. Studies have shown that modifications of the methyl group at the 3-position can significantly alter the antimicrobial spectrum and pharmacokinetic properties of these derivatives.
The compound’s reactivity also makes it a valuable tool in organic synthesis. It can undergo ring-opening reactions with nucleophiles, allowing for the introduction of diverse functional groups at strategic positions within the molecule. This property has been utilized in the construction of complex heterocyclic frameworks, which are prevalent in many biologically active natural products. For example, recent publications have described the use of 3-methyl-1,3-oxazolidine-2,4-dione as a precursor to synthesize tetrazole-containing scaffolds, which have shown promising biological activities.
Another area where 3-methyl-1,3-oxazolidine-2,4-dione has made significant contributions is in the field of polymer chemistry. The oxazolidinone unit can be incorporated into polymer backbones to enhance material properties such as biodegradability and biocompatibility. These polymers find applications in drug delivery systems and tissue engineering scaffolds. The incorporation of this motif into polymeric materials has been shown to improve their interactions with biological systems while maintaining structural integrity.
The compound’s versatility extends to its role as a chiral auxiliary in asymmetric synthesis. The presence of a stereogenic center at the 3-position allows for the preparation of enantiomerically pure derivatives, which are crucial for developing enantioselective catalysts and chiral drugs. Recent advances in asymmetric organocatalysis have demonstrated that modified derivatives of 3-methyl-1,3-oxazolidine-2,4-dione can facilitate highly enantioselective transformations under mild conditions.
In conclusion, 3-methyl-1,3-oxazolidine-2,4-dione (CAS No. 14422-90-3) is a multifaceted compound with broad applications across chemical biology and medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this versatile scaffold, 3-methyl-1,3-oza...zolidine...dione is poised to play an even greater role in advancing our understanding of biological processes and developing novel therapeutic agents.
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